molecular formula C24H24FN9O2 B11546431 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11546431
M. Wt: 489.5 g/mol
InChI Key: ZVNBLPCSTOSZDR-SZXQPVLSSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, triazole, and piperidine rings

Preparation Methods

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: This typically involves a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products through condensation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

  • 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-chlorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(Z)-(4-methylphenyl)[4-(piperidin-1-YL)phenyl]methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C24H24FN9O2

Molecular Weight

489.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C24H24FN9O2/c1-15-20(28-32-34(15)23-22(26)30-36-31-23)24(35)29-27-21(16-5-9-18(25)10-6-16)17-7-11-19(12-8-17)33-13-3-2-4-14-33/h5-12H,2-4,13-14H2,1H3,(H2,26,30)(H,29,35)/b27-21+

InChI Key

ZVNBLPCSTOSZDR-SZXQPVLSSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(/C3=CC=C(C=C3)N4CCCCC4)\C5=CC=C(C=C5)F

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C3=CC=C(C=C3)N4CCCCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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